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molecular formula C12H15BrO3 B1311313 Methyl 2-[4-(3-bromopropoxy)phenyl]acetate CAS No. 203071-48-1

Methyl 2-[4-(3-bromopropoxy)phenyl]acetate

Cat. No. B1311313
M. Wt: 287.15 g/mol
InChI Key: RCJIDBYQEBHGTE-UHFFFAOYSA-N
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Patent
US07342039B2

Procedure details

This compound was produced using similar methods as those used Step 3, example 6, starting with (4-hydroxy-phenyl)-acetic acid methyl ester (5.00 g, 30.1 mmol), 1,3-dibromopropane (24.3 g, 120 mmol) and cesium carbonate (40.3 g, 120 mmol). The crude oil was purified by flash chromatography through silica gel using ethyl acetate/hexanes (0/100 gradient to 20/80) to give [4-(3-Bromo-propoxy)-phenyl]-acetic acid methyl ester (7.10 g, 82%) as a faint-yellow oil. 1H NMR (400 MHz, DMSO-d6); δ 7.15 (d, 2H), 6.87 (d, 2H), 4.03 (t, 2H), 3.63 (t, 2H), 3.58 (s, 3H), 3.57 (s, 2H), 2.21 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
40.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.[Br:13][CH2:14][CH2:15][CH2:16]Br.C(=O)([O-])[O-].[Cs+].[Cs+]>>[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:16][CH2:15][CH2:14][Br:13])=[CH:7][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)O)=O
Step Two
Name
Quantity
24.3 g
Type
reactant
Smiles
BrCCCBr
Step Three
Name
cesium carbonate
Quantity
40.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was produced
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by flash chromatography through silica gel

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)OCCCBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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